molecular formula C7H10N2 B2943657 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine CAS No. 38666-30-7

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B2943657
CAS No.: 38666-30-7
M. Wt: 122.171
InChI Key: FYDYYNBALSEMHM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H10N2 It is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to exhibit antimicrobial activity , suggesting potential targets within bacterial cells.

Mode of Action

Related compounds have been shown to exhibit antimicrobial activity , which typically involves disrupting essential biological processes within bacterial cells.

Result of Action

Related compounds have been found to exhibit antimicrobial activity , suggesting that the compound may interfere with essential cellular processes in bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
  • Tetrahydroimidazo[4,5-c]pyridine

Comparison

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is unique due to its specific ring fusion and the position of nitrogen atoms within the ring system. Compared to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine, it has different electronic properties and reactivity, making it suitable for distinct applications.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDYYNBALSEMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38666-30-7
Record name 5H,6H,7H,8H-imidazo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

Reacting 3-hydroxymethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine with cysteamine hydrochloride by the procedure of Example 1 gives 3-[2-aminoethyl)thiomethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.
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